molecular formula C9H7N3O B11766183 (NZ)-N-(quinoxalin-2-ylmethylidene)hydroxylamine

(NZ)-N-(quinoxalin-2-ylmethylidene)hydroxylamine

Cat. No.: B11766183
M. Wt: 173.17 g/mol
InChI Key: HVEUVILQUUKSFP-WDZFZDKYSA-N
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Description

Quinoxaline-2-carbaldehyde oxime is a nitrogen-containing heterocyclic compound. It is derived from quinoxaline, which is a bi-cyclic compound consisting of fused benzene and pyrazine rings.

Preparation Methods

The synthesis of quinoxaline-2-carbaldehyde oxime typically involves the reaction of quinoxaline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction forms the oxime derivative through the condensation of the aldehyde group with hydroxylamine . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the synthesis more sustainable .

Chemical Reactions Analysis

Quinoxaline-2-carbaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quinoxaline-2-carbaldehyde oxime has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinoxaline-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Quinoxaline-2-carbaldehyde oxime can be compared with other similar compounds, such as quinoxaline-2-carbohydrazide and quinoxaline-2-carboxylic acid. These compounds share a similar quinoxaline core structure but differ in their functional groups. Quinoxaline-2-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity .

Similar compounds include:

These compounds have their own unique properties and applications, making them valuable in different fields of research and industry.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

(NZ)-N-(quinoxalin-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H/b11-6-

InChI Key

HVEUVILQUUKSFP-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=NO

Origin of Product

United States

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